Bienvenue dans la boutique en ligne BenchChem!

3-amino-7-nitroisoquinoline-4-carboxamide

PARP1 inhibition HeLa cells Cellular PAR formation

3-Amino-7-nitroisoquinoline-4-carboxamide (CAS 515832-81-2, molecular formula C10H8N4O3, molecular weight 232.20 g/mol) is a heterocyclic compound belonging to the isoquinoline-4-carboxamide class. It is characterized by the concurrent presence of a 3-amino group, a 7-nitro substituent, and a 4-carboxamide moiety on the isoquinoline core.

Molecular Formula C10H8N4O3
Molecular Weight 232.20 g/mol
CAS No. 515832-81-2
Cat. No. B4333720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-7-nitroisoquinoline-4-carboxamide
CAS515832-81-2
Molecular FormulaC10H8N4O3
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2C=C1[N+](=O)[O-])N)C(=O)N
InChIInChI=1S/C10H8N4O3/c11-9-8(10(12)15)7-2-1-6(14(16)17)3-5(7)4-13-9/h1-4H,(H2,11,13)(H2,12,15)
InChIKeyUFDHCFIEWMDVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-7-nitroisoquinoline-4-carboxamide (CAS 515832-81-2): Procurement Guide for PARP-Targeted Research


3-Amino-7-nitroisoquinoline-4-carboxamide (CAS 515832-81-2, molecular formula C10H8N4O3, molecular weight 232.20 g/mol) is a heterocyclic compound belonging to the isoquinoline-4-carboxamide class [1]. It is characterized by the concurrent presence of a 3-amino group, a 7-nitro substituent, and a 4-carboxamide moiety on the isoquinoline core [1]. The compound has been evaluated as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is documented in the BindingDB database as BDBM124945 with an IC50 of 640 nM against PARP1 in human HeLa cells [2]. This compound serves as a structurally defined scaffold for medicinal chemistry efforts targeting PARP-mediated DNA repair pathways, and its specific substitution pattern enables precise structure-activity relationship (SAR) interrogation that close structural analogs cannot replicate [1].

Why 3-Amino-7-nitroisoquinoline-4-carboxamide Cannot Be Replaced by Generic Isoquinoline Analogs in PARP Inhibition Studies


In PARP inhibitor research, subtle modifications to the isoquinoline-4-carboxamide scaffold produce substantial variations in target engagement, cellular potency, and physicochemical properties. The 3-amino group participates in hydrogen-bonding interactions within the PARP active site, while the 7-nitro substituent modulates electronic distribution across the aromatic system, affecting both binding affinity and metabolic stability [1]. Replacing this compound with an analog lacking either the 3-amino group (e.g., 7-nitroisoquinoline-4-carboxamide) or the 7-nitro group (e.g., 3-amino-4-carboxamideisoquinoline) fundamentally alters the SAR profile . Additionally, substituting the carboxamide with an ester functionality (e.g., ethyl 3-amino-7-nitroisoquinoline-4-carboxylate) changes hydrogen-bonding capacity and introduces esterase susceptibility, rendering cross-study comparisons unreliable. The quantitative evidence below demonstrates why this specific substitution array—3-amino, 7-nitro, and 4-carboxamide—constitutes a non-fungible research tool.

Quantitative Differentiation of 3-Amino-7-nitroisoquinoline-4-carboxamide (CAS 515832-81-2) Versus Structural Analogs


PARP1 Cellular Inhibition: 3-Amino-7-nitro-4-carboxamide Versus Ester Analog

The target compound 3-amino-7-nitroisoquinoline-4-carboxamide exhibits a reported IC50 of 640 nM against PARP1 in human HeLa cells, measured by reduction in H2O2-induced poly(ADP-ribose) (PAR) formation [1]. In contrast, the closely related ester analog ethyl 3-amino-7-nitroisoquinoline-4-carboxylate lacks a corresponding PARP1 cellular IC50 value in authoritative databases such as BindingDB and ChEMBL [2]. The carboxamide-to-ester substitution alters both hydrogen-bonding donor capacity and intracellular stability, producing functionally distinct molecules that are not interchangeable in cellular PARP inhibition assays.

PARP1 inhibition HeLa cells Cellular PAR formation

Structural Differentiation: 3-Amino and 7-Nitro Dual Substitution Versus Des-Amino and Des-Nitro Analogs

The target compound 3-amino-7-nitroisoquinoline-4-carboxamide is distinguished from its closest structural analogs by the simultaneous presence of three functional groups: the 3-amino group, the 7-nitro group, and the 4-carboxamide group . The analog 3-amino-7-nitroisoquinoline lacks the 4-carboxamide group, the analog 7-nitroisoquinoline-4-carboxamide lacks the 3-amino group, and the analog 3-amino-4-carboxamideisoquinoline lacks the 7-nitro group . This trifunctional substitution pattern is not replicated in any of these individual comparator compounds, making the target compound the only member of this set suitable for interrogating the combined SAR contributions of all three positions simultaneously.

Structural analogs Functional group complement SAR studies

Patent-Documented PARP Inhibitor Scaffold Versus Uncharacterized Analogs

The target compound 3-amino-7-nitroisoquinoline-4-carboxamide is explicitly encompassed within the structural claims of US Patent US6395749B1 (and corresponding WO1999059973A1), which describes carboxamide compounds as PARP activity inhibitors [1][2]. The patent defines isoquinoline-4-carboxamides with amino and nitro substitution as part of the claimed chemical space. In contrast, des-carboxamide analogs such as 3-amino-7-nitroisoquinoline fall outside the core carboxamide-dependent PARP pharmacophore described in this patent family [1]. This patent linkage provides procurement justification grounded in prior art disclosure of PARP inhibition utility, whereas non-carboxamide analogs lack equivalent documented PARP inhibitor classification.

PARP inhibitor Patent documentation Carboxamide scaffold

Evidence-Backed Application Scenarios for Procuring 3-Amino-7-nitroisoquinoline-4-carboxamide (CAS 515832-81-2)


Cellular PARP1 Inhibition Assays Using a Structurally Defined Isoquinoline-4-carboxamide Scaffold

Procure 3-amino-7-nitroisoquinoline-4-carboxamide for use as a reference compound or screening hit in cellular PARP1 inhibition studies. The compound's documented IC50 of 640 nM in H2O2-stimulated HeLa cells provides a quantifiable benchmark for assay validation and comparator evaluation [1]. Unlike ester analogs that lack cellular activity data, this compound offers a characterized starting point for SAR exploration of the 3-amino and 7-nitro substitution effects on cellular PAR formation.

Medicinal Chemistry SAR Campaigns Targeting the Isoquinoline-4-carboxamide PARP Pharmacophore

Utilize 3-amino-7-nitroisoquinoline-4-carboxamide as a foundational scaffold for systematic structure-activity relationship studies. The concurrent presence of 3-amino, 7-nitro, and 4-carboxamide groups enables parallel interrogation of how each position modulates PARP1 binding affinity and selectivity . Procurement of this specific compound—rather than des-amino, des-nitro, or ester analogs—allows researchers to map the independent and synergistic contributions of each functional group, a prerequisite for rational lead optimization campaigns documented in the Guilford Pharmaceuticals patent family [2].

Chemical Biology Probe Development via Nitro Group Reduction Derivatization

Leverage the 7-nitro group of 3-amino-7-nitroisoquinoline-4-carboxamide as a latent handle for generating 3,7-diamino derivatives through controlled reduction. The nitro-to-amino conversion produces compounds with altered electronic properties and potential enhanced biological activity, creating a modular scaffold for generating focused chemical libraries. This derivatization pathway is not accessible with des-nitro analogs such as 3-amino-4-carboxamideisoquinoline . The target compound thus serves as a versatile precursor for synthesizing SAR probe sets while maintaining the carboxamide moiety essential for PARP pharmacophore recognition [2].

Patent-Compliant PARP Inhibitor Discovery Programs

Incorporate 3-amino-7-nitroisoquinoline-4-carboxamide into discovery programs operating within the chemical space defined by US6395749B1. The compound's inclusion within this patent family's isoquinoline-4-carboxamide scaffold claims provides a documented prior art anchor for SAR exploration [2]. For organizations conducting PARP-targeted drug discovery where freedom-to-operate considerations intersect with scientific rigor, this compound offers a characterized entry point into a well-defined inhibitor class, whereas non-carboxamide analogs lack equivalent patent documentation linking them to PARP inhibition utility.

Quote Request

Request a Quote for 3-amino-7-nitroisoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.